molecular formula C10H20O B1266652 2,2-Dimethyl-3-octanone CAS No. 5340-64-7

2,2-Dimethyl-3-octanone

Cat. No. B1266652
CAS RN: 5340-64-7
M. Wt: 156.26 g/mol
InChI Key: FNSYCTJZGJAYCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Dimethyl-3-octanone and related compounds involves strategic approaches to achieve the desired structural features. Techniques such as condensation reactions, the use of specific catalysts, and controlled reaction conditions are pivotal. For instance, reactions of dimethyl sodio-3-ketoglutarate with glyoxal have been explored for the expeditious preparation of bicyclo[3.3.0]octane derivatives, demonstrating the versatility of synthetic strategies in accessing complex structures from simpler precursors (Bertz, Rihs, & Woodward, 1982).

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-3-octanone is characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide insight into the compound's electronic environment, bond lengths, angles, and overall three-dimensional conformation. The structural elucidation is crucial for understanding the compound's reactivity and physical properties. Studies have demonstrated the significant interaction between orbitals in similar compounds, highlighting the complex nature of their electronic structures (Gleiter, Jähne, Müller, Nixdorf, & Irngartinger, 1986).

Chemical Reactions and Properties

2,2-Dimethyl-3-octanone participates in a variety of chemical reactions, such as hydrosilylation, which is significant for the synthesis of hybrid nanocomposites. This reactivity is attributed to the compound's functional groups, which can undergo transformations under specific conditions, offering pathways to new materials and chemicals (Zhang & Laine, 2000).

Scientific Research Applications

Synthesis of Bicyclo[3.3.0]octanone Derivatives

Knölker and Winterfeldt (1986) explored the annulation of molecules like dimethyl glutaconate to 4-acetoxy-2-cyclopenten-1-one, leading to various bicyclo[3.3.0]octanone derivatives. This study provides a route for the synthesis of complex organic structures potentially useful in various chemical applications (Knölker & Winterfeldt, 1986).

Hydroamination of Alcohols and Carbonyl Compounds

A study by Kliger et al. (1990) investigated the hydroamination of alcohols like 2,2-dimethyl-1-propanol with aminating agents in the presence of hydrogen on a fused iron catalyst. This research highlights the potential for 2,2-Dimethyl-3-octanone in facilitating the formation of desired amines through specific chemical mechanisms (Kliger et al., 1990).

Preparation and Cyclopropane Ring Opening Studies

Imanishi et al. (1988) prepared specific tricyclo[3.3.0.02, 8]octan-3-one derivatives from dimethyl-cyclopentenone, demonstrating the use of 2,2-Dimethyl-3-octanone derivatives in advanced organic synthesis and ring-opening reactions (Imanishi et al., 1988).

Studies on Rotational Strength and Molecular Conformations

Lee, Barth, and Djerassi (1978) conducted optical rotatory dispersion studies on derivatives like 2,2-dimethyl-4-deuteriocyclohexanone. Their work provides insights into molecular conformations and the behavior of such compounds at different temperatures (Lee, Barth, & Djerassi, 1978).

Corrosion Inhibition in HCl

Chafiq et al. (2020) explored the use of spirocyclopropane derivatives, which are structurally related to 2,2-Dimethyl-3-octanone, for mild steel protection in acidic environments. This research demonstrates the potential application of similar compounds in corrosion inhibition (Chafiq et al., 2020).

Magnetic Studies for Single-Ion Magnet Behavior

Hu et al. (2015) discussed the magnetic properties of certain complexes involving 2,2-dimethylpropylene derivatives. Their findings on single-ion magnet behavior are crucial for understanding magnetic applications in materials science (Hu et al., 2015).

Development of Catalysts for Dimerization Reactions

Harkal et al. (2005) developed catalysts for the dimerization of 1,3-butadiene, utilizing derivatives related to 2,2-Dimethyl-3-octanone. This study is significant for chemical synthesis and industrial applications (Harkal et al., 2005).

Safety And Hazards

2,2-Dimethyl-3-octanone is a flammable liquid and can cause serious eye irritation . It’s recommended to avoid heat, sparks, open flames, and hot surfaces while handling this compound. Protective gloves, clothing, and eye protection should be worn .

properties

IUPAC Name

2,2-dimethyloctan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-6-7-8-9(11)10(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSYCTJZGJAYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201564
Record name 2,2-Dimethyl-3-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-octanone

CAS RN

5340-64-7
Record name 2,2-Dimethyl-3-octanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-octanone
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Record name 2,2-Dimethyl-3-octanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-3-octanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
CH Heathcock, J Lampe - The Journal of Organic Chemistry, 1983 - ACS Publications
The n-alkyl tert-butyl ketones lb-d have been prepared and the stereochemistry of their aldol reaction with benzaldehyde has been investigated. As with ketone la, ketones lb-d give Z …
Number of citations: 58 pubs.acs.org
HC Brown, MM Rogic, H Nambu… - Journal of the American …, 1969 - ACS Publications
The yields could also be improved by using an excess of BR-9-BBN. However, this is desirable only when the alkyl group represents an easily available reagent and it is desirable to …
Number of citations: 50 pubs.acs.org
RS Dhillon - Hydroboration and Organic Synthesis: 9-Borabicyclo …, 2007 - Springer
Carbonyl compounds are an important class among organic molecules. Literature records several methods for their synthesis. However, there are very few methods to convert carbon-…
Number of citations: 0 link.springer.com
D Dalmazzone, A Salmon, S Guella - Fluid Phase Equilibria, 2006 - Elsevier
A new method based on group contribution additivity, and using Benson's second order groups, is proposed for the prediction of critical temperatures and enthalpies of vaporization of …
Number of citations: 76 www.sciencedirect.com
DP Curran, SA Scanga, CJ Fenk - The Journal of Organic …, 1984 - ACS Publications
Three separate methods are reported for the formation of/3-hydroxy acid derivatives from readily available substituted A2-isoxazolines. Cycloaddition of 2, 2-dimethylpropanenitrile …
Number of citations: 8 pubs.acs.org
Y Matsukawa, T Hirashita… - European Journal of …, 2018 - Wiley Online Library
A mesoionic‐nitrosotetrazolium‐catalyzed aerobic oxidation of alcohols is reported. In the presence of catalytic amounts of 5‐nitroso‐1,3‐diphenyltetrazolium tetrafluoroborate (5 mol‐%…
XL Gao, HF Zhao, MM Zhao, C Cui… - Food Science and …, 2009 - researchgate.net
Volatile extracts obtained from traditional Chinese-type soy sauces prepared with soybean (SSSB) and defatted soy meal (SSDSM) by solid phase microextraction (SPME) and direct …
Number of citations: 23 www.researchgate.net
HC Brown, HD Lee, SU Kulkarni - The Journal of Organic …, 1986 - ACS Publications
F the resulting thexylalkylborane (C) and its subsequent clean hydroboration of the haloalkyne to give B-(cts-l-halo-1-alkenyl) thexylalkylborane (D) were achieved by performing the …
Number of citations: 25 pubs.acs.org
HC Brown, T Imai, NG Bhat - The Journal of Organic Chemistry, 1986 - ACS Publications
The title compounds,(£)-R1CH== CR2B (OR) 2 (4a-g), are prepared in a highly regio-and stereoselective manner by the reaction of (Z)-R1CH= CBrB (OR) 2 (3a-g) with R2Li or R2MgX. …
Number of citations: 6 pubs.acs.org
K Matsumoto, K Miura, K Oshima… - Bulletin of the Chemical …, 1995 - journal.csj.jp
1-Allyloxy-2-bromo-1-phenylsilacyclopentane was synthesized by a ring-enlargement reaction of 1-allyloxy-1-phenylsilacyclobutane with LiCHBr 2 . The treatment of 1-allyloxy-2-bromo-…
Number of citations: 11 www.journal.csj.jp

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